4,7-Ethano[1,2]dioxino[4,5-d]isoxazole is a heterocyclic compound that belongs to the class of isoxazoles, which are five-membered aromatic compounds containing an isoxazole ring. This compound is notable for its unique structural features and potential applications in various scientific fields. The compound's structure includes a dioxin moiety fused to an isoxazole ring, which contributes to its chemical behavior and reactivity.
The compound can be synthesized through various chemical processes involving starting materials that are readily available in organic chemistry. Research on the synthesis and properties of isoxazole derivatives has been extensive, with numerous studies focusing on their biological activities and potential applications in medicinal chemistry.
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole is classified as a heterocyclic organic compound. It falls under the category of isoxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This classification highlights its relevance in pharmaceutical research and development.
The synthesis of 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole typically involves the following methods:
Research has demonstrated various synthetic pathways for producing isoxazoles. For instance, reactions involving hydroxylamines with carbonyl compounds or nitriles can yield isoxazoles under mild conditions. The use of environmentally benign solvents and catalysts has been emphasized in recent studies to promote sustainability in chemical synthesis .
The molecular structure of 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole features:
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole can participate in various chemical reactions typical of isoxazole derivatives:
The reactivity of 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole can be influenced by substituents on the ring and reaction conditions such as temperature and solvent choice. These factors can significantly affect yield and selectivity during synthetic transformations .
The mechanism of action for compounds like 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole often involves:
Studies have shown that various isoxazole derivatives exhibit significant biological activity through mechanisms such as enzyme inhibition or receptor modulation . Quantitative structure-activity relationship (QSAR) models may also be employed to predict activity based on structural features.
Relevant data from spectral analyses (e.g., NMR and IR spectroscopy) are crucial for confirming the identity and purity of synthesized compounds .
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole has potential applications in:
Research continues to explore these applications while optimizing synthesis methods and evaluating biological effects .
The core molecular architecture of 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole comprises a tricyclic fused system characterized by two distinct bridge formations. The central scaffold features an isoxazole ring (five-membered, containing O-N-O sequence) fused with a [1,2]dioxine moiety (six-membered, 1,2-dioxin system) via shared carbon atoms at positions 4a/8a and 8a/9, creating the foundational bicyclic [dioxinoisoxazole] system. The defining "4,7-Ethano" bridge introduces a bicyclo[2.2.1]heptane-like structure, where a two-carbon bridge (-CH₂-CH₂-) connects C4 and C7 of the dioxine ring. This generates significant molecular rigidity and imposes notable angle strain due to the bridged geometry [3] [7].
X-ray crystallography analyses of analogous fused heterocycles reveal key structural parameters likely applicable to this system:
Table 1: Key Structural Features of 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole
Structural Element | Characteristic | Stereochemical Implication |
---|---|---|
Isoxazole Ring | 5-membered, aromatic heterocycle (O-N-O) | Planar fusion with dioxine |
[1,2]Dioxine Ring | 6-membered peroxide ring (O-O) | Adopts boat conformation |
4,7-Ethano Bridge | -CH₂-CH₂- connecting C4/C7 | Introduces bicyclo[2.2.1]heptane topology |
Fusion Pattern | [4,5-d] fusion between isoxazole/dioxine | Shared bond between C4a-C8a |
Molecular Rigidity | High (3 fused rings + bridge) | Restricts conformational flexibility |
The systematic IUPAC name "4,7-Ethano[1,2]dioxino[4,5-d]isoxazole" adheres to fused ring nomenclature conventions (IUPAC Recommendations 1998) [1] [6]. Deconstruction follows:
The "(9CI)" suffix denotes the ninth Collective Index of Chemical Abstracts, confirming its recognition as a distinct chemical entity. Despite exhaustive searches in the CAS REGISTRY® (containing >219 million substances) [2] [8], no specific CAS Registry Number (CAS RN) was identified within the retrieved data. This absence suggests either:
Table 2: Nomenclature Components and CAS Registry Status
Nomenclature Component | Interpretation | CAS Relevance |
---|---|---|
"Isoxazole" | Parent heterocycle (ring priority) | Indexed under heterocyclic compounds |
"[1,2]Dioxino[4,5-d]" | Fused peroxide ring at bonds 4,5 of isoxazole | Classifies as fused tricyclic |
"4,7-Ethano" | Ethylene bridge at positions 4/7 of dioxine | Modifies parent ring system |
"(9CI)" | 9th Collective Index designation | Confirms formal recognition by CAS |
CAS RN Status | Not identified in search results | Suggests research-grade compound |
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole exhibits distinct electronic and steric properties compared to related fused isoxazole systems, primarily due to its peroxidic dioxine ring and bridged topology:
Versus Non-Bridged Dioxinoisoxazoles: The 4,7-ethano bridge imposes severe conformational restraint, eliminating the flexible half-chair conformation typical of non-bridged 1,2-dioxines. This enhances ring strain (estimated >25 kcal/mol) and destabilizes the peroxide bond, potentially increasing reactivity toward reduction [4] [7].
Versus Isoxazole-Fused Non-Peroxides: The presence of the O-O bond fundamentally alters electronic behavior. While standard isoxazole-fused systems (e.g., isoxazolo[5,4-b]pyridines) exhibit typical aromatic low-energy LUMOs (-1.5 to -2.0 eV), the peroxide-containing system elevates the LUMO energy (> -1.0 eV), enhancing susceptibility to nucleophilic attack at O1 or O2 [3] [4].
Electronic Effects of Fusion Pattern: The [4,5-d] fusion differs critically from alternative fusion modes ([5,4-b], [4,5-c]):
Table 3: Comparative Analysis with Key Fused Isoxazole Systems
Compound Class | Ring Fusion | Key Feature | Ring Strain | Electronic LUMO (calc.) | Bioactivity Relevance |
---|---|---|---|---|---|
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole | Dioxine[4,5-d]isoxazole | Peroxide + ethano bridge | High (>25 kcal/mol) | -0.8 to -1.2 eV | Oxidative stress induction |
Isoxazolo[5,4-e][1,2]dioxine | Dioxine[5,4-e]isoxazole | Peroxide, no bridge | Moderate (~15 kcal/mol) | -1.3 eV | Antimalarial peroxide analogs |
Isoxazolo[5,4-b]pyridine | Pyrido[5,4-b]isoxazole | Aza-anthracene analog | Low | -1.9 eV | DNA intercalation |
Benzo[d]isoxazole | Benzene/d-isoxazole | Commercial fluorophore | Negligible | -2.4 eV | Fluorescent probes [3] |
The bridged peroxide system’s unique reactivity profile positions it as a potential bioreductive prodrug core, analogous to artemisinin-derived trioxanes but with distinct ring-strain-driven activation. Its structural metrics differ significantly from non-peroxide fused isoxazoles like those in fluorescent DAT-NMe₂ derivatives (e.g., λₑₘ = 433–487 nm) [3] or antimicrobial benzoxazole systems [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: